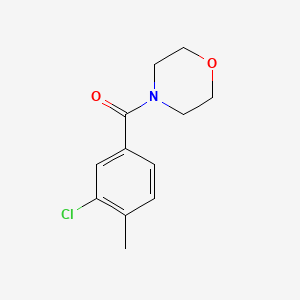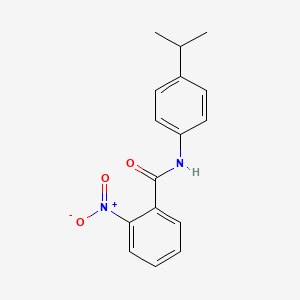
4-(3-chloro-4-methylbenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chloro-4-methylbenzoyl)morpholine, also known as CMBM, is a synthetic compound that has gained attention in scientific research due to its potential applications as a pharmacological tool. CMBM belongs to the class of benzoylmorpholines and has a molecular formula of C14H15ClNO2.
Wirkmechanismus
The mechanism of action of 4-(3-chloro-4-methylbenzoyl)morpholine involves its inhibition of CK2, which leads to the disruption of cellular signaling pathways. CK2 plays a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and apoptosis. By inhibiting CK2, 4-(3-chloro-4-methylbenzoyl)morpholine disrupts these processes, leading to anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-chloro-4-methylbenzoyl)morpholine are primarily related to its inhibition of CK2. In cancer cells, CK2 inhibition leads to the disruption of signaling pathways that promote cell growth and proliferation, leading to cell death. In neurodegenerative diseases, CK2 inhibition leads to the protection of neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-chloro-4-methylbenzoyl)morpholine as a pharmacological tool is its specificity for CK2 inhibition, which allows for targeted effects on cellular processes. However, one limitation is that its effects may be dependent on the specific cell type and context in which it is used, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on 4-(3-chloro-4-methylbenzoyl)morpholine. One area of focus is the optimization of its synthesis method for increased yield and purity. Another area of focus is the exploration of its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-(3-chloro-4-methylbenzoyl)morpholine involves the reaction between 3-chloro-4-methylbenzoyl chloride and morpholine in the presence of a base such as triethylamine. The reaction yields 4-(3-chloro-4-methylbenzoyl)morpholine as a white crystalline solid with a high purity level. The synthesis method is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-(3-chloro-4-methylbenzoyl)morpholine has been used in various scientific research studies as a pharmacological tool. It has been shown to have potential applications in the treatment of cancer, specifically as an inhibitor of the protein kinase CK2. CK2 is an enzyme that plays a crucial role in tumor growth and progression, and its inhibition has been shown to have anti-cancer effects. 4-(3-chloro-4-methylbenzoyl)morpholine has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
(3-chloro-4-methylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQULYGTWXRVURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylbenzoyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)

![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furohydrazide](/img/structure/B5809399.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)






![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)
![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)